2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Overview
Description
“2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a unique chemical compound with the linear formula: C8H14O2N3Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A unique series of oxadiazoles, which may include our compound of interest, were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” can be represented by the SMILES stringCC1=NC(CC2CNCCO2)=NO1.Cl
. Chemical Reactions Analysis
The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The yield of the reaction was reported to be 85% .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The FT-IR spectrum shows peaks at 1640 cm^-1 (C=O) and 3518 cm^-1 (OH) . The ^1H NMR spectrum shows peaks at 6.76–7.86 (m, 9H, Ar–H), 12.2 (bs, 1H, OH) . The ^13C-NMR spectrum shows peaks at δ 116.1, 129.08, 131.1, 132.6,132.9, 133.5, 139.1, 163.13, 195.1 .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been synthesized and characterized using NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction. It shows significant biological activities including antibacterial, antioxidant, anti-TB, anti-diabetic, and has been used in molecular docking studies for InhA protein (Mamatha S.V, et al., 2019).
Anti-Inflammatory Applications
- Derivatives of this compound have been evaluated for anti-inflammatory activities, with some showing excellent activity in carrageenan-induced rat paw edema tests. Certain derivatives also demonstrated significant COX-2 inhibition, indicating their potential therapeutic value in inflammatory diseases (Ankita Rathore, et al., 2017).
Synthesis of Derivatives
- Different derivatives of the compound have been synthesized for various applications. These derivatives have been used to study their binding properties and interactions, providing insights into potential therapeutic uses (C. Rao, et al., 2014).
Antimicrobial Studies
- Novel derivatives containing the 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride moiety have shown promising antibacterial activities against different microorganisms, indicating their potential in developing new antimicrobial agents (Amit C. Patel, et al., 2010).
Hemolytic Activity and Antimicrobial Evaluation
- A series of derivatives have been prepared and evaluated for antimicrobial and hemolytic activities. Most of these compounds showed activity against selected microbial species, suggesting their potential in antimicrobial therapy (Samreen Gul, et al., 2017).
Safety And Hazards
Future Directions
The future directions for research on “2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by oxadiazoles . Additionally, more detailed studies on the synthesis, characterization, and mechanism of action of these compounds could provide valuable insights for drug discovery and development.
properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-8-2-3-11-6;/h6,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQGKSTZYMOJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |
CAS RN |
1443979-69-8 | |
Record name | Morpholine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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